5,7-Dimethyl-8-Hydroxychinolin

Übersicht

Beschreibung

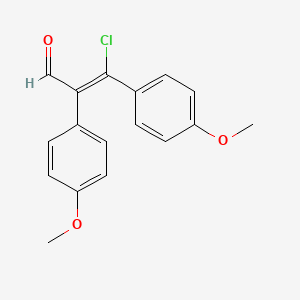

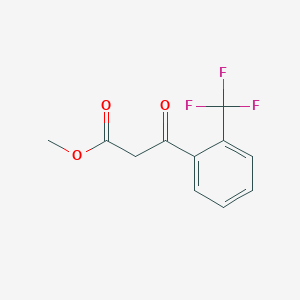

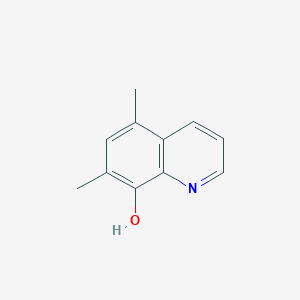

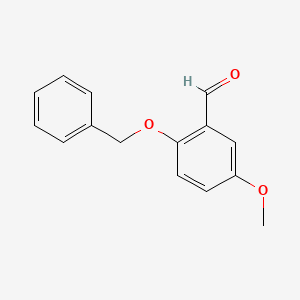

5,7-Dimethyl-8-hydroxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of two methyl groups at positions 5 and 7 and a hydroxyl group at position 8 on the quinoline ring. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and medicine .

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Verbindungen, die den 8-Hydroxychinolin-(8-HQ)-Kern enthalten, wie z. B. 5,7-Dimethyl-8-Hydroxychinolin, zeigen eine breite Palette biologischer Aktivitäten, einschließlich antimikrobieller Wirkungen . Sie können zur Entwicklung potenter Leitstrukturen mit guter Wirksamkeit und geringer Toxizität verwendet werden .

Antikrebsmittel

8-Hydroxychinolinderivate wurden auf ihre Antikrebseigenschaften untersucht . Sie können als potenzielle Bausteine für verschiedene pharmakologisch aktive Gerüste dienen . Mehrere in diesem Übersichtsartikel beschriebene Verbindungen könnten als Leitstrukturen für die Entwicklung von Medikamenten gegen zahlreiche Krankheiten, einschließlich Krebs, dienen .

Antifungalmittel

Mono-Chlor- und Mono-Brom-substituierte 8-HQ an den Positionen 2-, 3-, 4-, 5-, 6- und 7 zeigten eine antifungale Aktivität gegen Aspergillus niger, Aspergillus oryzae, Myrothecium verrucaria, Trichoderma viride und Trichophyton mentagrophytes .

Antivirale Mittel

8-Hydroxychinolin und viele seiner Derivate haben eine breite Palette pharmakologischer Anwendungen, wie z. B. Anti-HIV-Mittel . Sie können die Replikation des HIV-Virus hemmen und bieten so eine potenzielle Behandlung für HIV/AIDS .

Neuroprotektion

8-Hydroxychinolinderivate können als Eisenchelatoren für den Neuroprotektion dienen . Sie können an Eisenionen im Gehirn binden und so verhindern, dass diese zu neurodegenerativen Prozessen beitragen .

Inhibitoren von 2OG-abhängigen Enzymen

8-Hydroxychinolin und seine Derivate können als Inhibitoren von 2OG-abhängigen Enzymen wirken . Diese Enzyme sind an einer Vielzahl von biologischen Prozessen beteiligt, und ihre Hemmung kann therapeutische Wirkungen bei einer Reihe von Krankheiten haben .

Biochemische Analyse

Biochemical Properties

5,7-Dimethyl-8-hydroxyquinoline plays a significant role in biochemical reactions, particularly in the extraction and interaction with metal ions. It is a specific non-extracting reagent for lanthanide ions at pH below 11 and is useful for the extraction of aluminum and transition metal ions at ordinary pH conditions . The compound interacts with various enzymes, proteins, and other biomolecules, forming complexes that can influence their activity and stability. For instance, it has been used in the preparation of metal complexes such as tetrakis(5,7-dimethylquinolin-8-olato-κ2N,O)zirconium(IV) dimethylformamide disolvate .

Cellular Effects

5,7-Dimethyl-8-hydroxyquinoline exhibits a range of effects on different cell types and cellular processes. It has been shown to influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with metal ions can affect various cellular processes, including enzyme activity and protein stability. Additionally, its interaction with cellular components can lead to changes in gene expression, impacting cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of 5,7-Dimethyl-8-hydroxyquinoline involves its ability to bind with metal ions and form stable complexes. This binding can inhibit or activate enzymes, depending on the nature of the interaction. For example, the compound’s interaction with metal ions can lead to the inhibition of certain enzymes by blocking their active sites or altering their conformation. Additionally, 5,7-Dimethyl-8-hydroxyquinoline can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,7-Dimethyl-8-hydroxyquinoline can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that prolonged exposure to 5,7-Dimethyl-8-hydroxyquinoline can lead to changes in cellular metabolism and gene expression, which may result in altered cell function over time .

Dosage Effects in Animal Models

The effects of 5,7-Dimethyl-8-hydroxyquinoline in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced metal ion extraction and improved enzyme activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

5,7-Dimethyl-8-hydroxyquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels by forming complexes with metal ions and altering enzyme activity. These interactions can affect the overall metabolic balance within cells, leading to changes in cellular function and metabolism .

Transport and Distribution

Within cells and tissues, 5,7-Dimethyl-8-hydroxyquinoline is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments. The compound’s ability to form complexes with metal ions can also affect its transport and distribution, as these complexes may be recognized and transported by specific cellular mechanisms .

Subcellular Localization

The subcellular localization of 5,7-Dimethyl-8-hydroxyquinoline is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, the compound may be directed to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can impact cellular metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-8-hydroxyquinoline typically involves the alkylation of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of 5,7-Dimethyl-8-hydroxyquinoline can be scaled up using similar synthetic routes. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 5,7-Dimethyl-8-hydroxyquinoline undergoes various chemical reactions

Eigenschaften

IUPAC Name |

5,7-dimethylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-6-8(2)11(13)10-9(7)4-3-5-12-10/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWMNFHGYXRSFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C=CC=N2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354058 | |

| Record name | 5,7-Dimethyl-8-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37873-29-3 | |

| Record name | 5,7-Dimethyl-8-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dimethyl-8-quinolinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the inclusion of solvent molecules in the crystal lattice affect the luminescent properties of gallium(III) complexes with 5,7-Dimethyl-8-hydroxyquinoline?

A: Research indicates a direct correlation between the luminescent properties of gallium(III) complexes with 5,7-Dimethyl-8-hydroxyquinoline and the presence of solvent molecules in the crystal lattice []. Complexes with a higher number of solvent molecules per unit cell exhibit distinct luminescent behavior compared to those with fewer or no solvent molecules. This difference arises from the solvent molecules influencing both the intra- and intermolecular interactions within the complex, ultimately affecting the energy transfer processes responsible for luminescence [].

Q2: What structural features of 5,7-Dimethyl-8-hydroxyquinoline contribute to its ability to form luminescent complexes with metals like gallium(III)?

A: 5,7-Dimethyl-8-hydroxyquinoline acts as a bidentate ligand, coordinating to metal ions through both the oxygen atom of the hydroxyl group and the nitrogen atom of the quinoline ring. This coordination creates a chelate ring structure. In the case of gallium(III) complexes, achieving octahedral coordination with the ligand, along with the presence of coordinated solvent molecules, has been linked to enhanced luminescence [].

Q3: Besides gallium(III), are there other metals that have been investigated for forming potentially useful complexes with 5,7-Dimethyl-8-hydroxyquinoline?

A: Yes, 5,7-Dimethyl-8-hydroxyquinoline has shown promise in forming complexes with other metals besides gallium(III). For instance, studies have explored its use in zinc(II) complexes for potential applications in optoelectronic devices []. These complexes, incorporating 5,7-Dimethyl-8-hydroxyquinoline, exhibit desirable properties for use in organic light-emitting diodes (OLEDs), highlighting the versatility of this ligand in coordinating with various metals to generate materials with tailored properties [, ].

Q4: Have any studies explored the stability of these metal complexes containing 5,7-Dimethyl-8-hydroxyquinoline under different conditions?

A4: While specific stability studies for various metal complexes with 5,7-Dimethyl-8-hydroxyquinoline were not detailed in the provided abstracts, it is crucial to consider stability when designing and synthesizing such complexes. Factors like temperature, humidity, exposure to air or moisture, and the specific metal ion used can all influence the stability of the resulting complex. Characterization techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are often employed to investigate the thermal stability of these materials.

Q5: Are there any known challenges or limitations associated with using 5,7-Dimethyl-8-hydroxyquinoline in the development of luminescent materials?

A: While 5,7-Dimethyl-8-hydroxyquinoline holds promise for luminescent applications, challenges exist. Synthesizing complexes with consistent and reproducible properties can be challenging, particularly in controlling the number of solvent molecules incorporated into the crystal lattice []. Additionally, the long-term stability and performance of these materials in actual device applications require further investigation and optimization.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300791.png)

![4-Imidazo[2,1-b]thiazol-6-yl-phenylamine](/img/structure/B1300793.png)

![3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B1300797.png)

![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1300800.png)

![3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300801.png)

![3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300802.png)